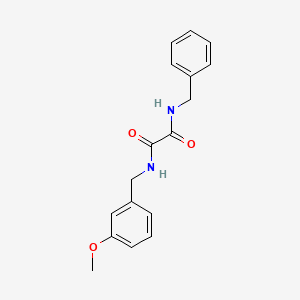
N-benzyl-N'-(3-methoxybenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-benzyl-N'-(3-methoxybenzyl)ethanediamide" is a compound that likely shares structural and functional characteristics with benzylideneaniline derivatives and similar organic compounds. These types of molecules have been extensively studied for their chemical reactions, synthesis methods, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "N-benzyl-N'-(3-methoxybenzyl)ethanediamide" often involves catalytic reactions and the use of protective groups to control the chemical functionalities. For instance, benzylation reactions have been used to introduce benzyl ether functionalities into molecules (Carlsen, 1998). Protective groups such as 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) have been selectively removed or introduced to facilitate the synthesis of complex molecules (Horita et al., 1986).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopic techniques, plays a crucial role in the characterization of organic compounds. These methods have been used to determine the configuration, conformation, and overall structure of molecules similar to the compound (Alotaibi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds like "N-benzyl-N'-(3-methoxybenzyl)ethanediamide" can be influenced by the presence of methoxy and benzyl groups. These functionalities can participate in nucleophilic and electrophilic reactions, respectively. For example, oxidative debenzylation has been explored to remove benzyl protecting groups, showcasing the chemical versatility of such compounds (Yoo et al., 1990).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystalline structure, provide insight into the stability and applicability of organic compounds. The crystal structures of benzimidazole derivatives, for instance, reveal intermolecular hydrogen bonding and other non-covalent interactions that influence the compound's physical state (Ya-r, 2013).
Chemical Properties Analysis
The chemical properties of "N-benzyl-N'-(3-methoxybenzyl)ethanediamide" and related molecules can be elucidated through spectroscopic analyses and reactivity studies. These investigations help in understanding the electronic structure, functional group behavior, and potential chemical transformations the molecule can undergo (Karrouchi et al., 2021).
科学的研究の応用
1. Toxicology and Forensic Analysis
- N-Benzyl-substituted phenethylamines (NBOMes), which are structurally similar to N-benzyl-N'-(3-methoxybenzyl)ethanediamide, have emerged as hallucinogenic designer drugs with potent serotonin-receptor activation. A study documented a fatal intoxication case involving 25B-NBOMe, underscoring the dangers associated with small doses of these substances (Yoshida et al., 2015).
- Another research focused on developing a high-performance liquid chromatography method for detecting 25B-NBOMe in serum and urine, highlighting the importance of reliable analytical techniques in toxicology (Poklis et al., 2014).
2. Organic Chemistry and Synthesis
- Research in organic chemistry has explored the benzylation of alcohols and phenols using N-(4-methoxybenzyl)-o-benzenedisulfonimide, demonstrating efficient methods for synthesizing 4-methoxybenzyl ethers (Carlsen, 1998).
- Studies on the photocatalytic oxidation of benzyl alcohol and its derivatives, such as 4-methoxybenzyl alcohol, have shown high conversion and selectivity on titanium dioxide photocatalysts (Higashimoto et al., 2009).
3. Pharmacology and Drug Design
- In pharmacology, research on N-benzylphenethylamine derivatives has focused on their high potency as agonists at 5-HT2A receptors, a characteristic consistent with hallucinogenic activity. This is crucial for understanding the biochemical pharmacology of these substances (Eshleman et al., 2018).
- Another study synthesized novel methoxybenzyl-containing quaternary ammonium surfactants, demonstrating their higher surface activity and aggregation behavior in aqueous solutions, which could have applications in various industries (Zhao et al., 2014).
特性
IUPAC Name |
N-benzyl-N'-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-15-9-5-8-14(10-15)12-19-17(21)16(20)18-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVDSRUHNVLMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-(3-methoxybenzyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride](/img/structure/B2490913.png)
![dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2490915.png)

![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)
![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)
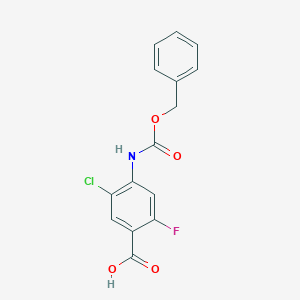

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)
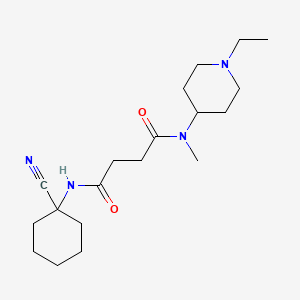
![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)
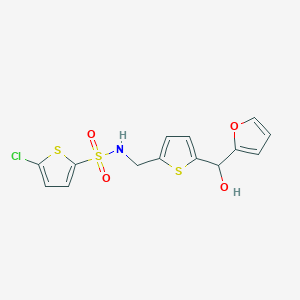
![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)
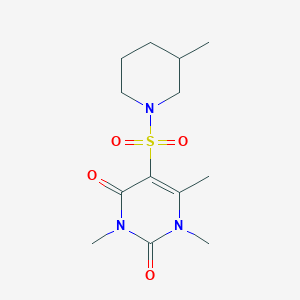
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)